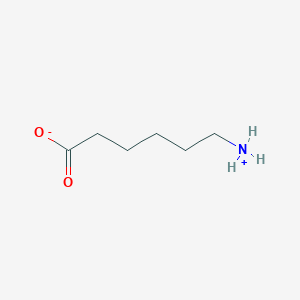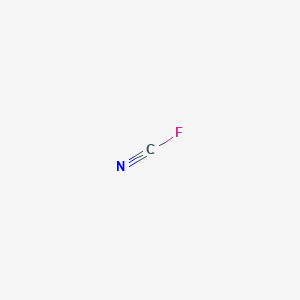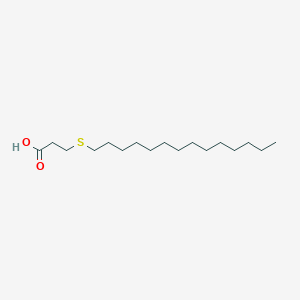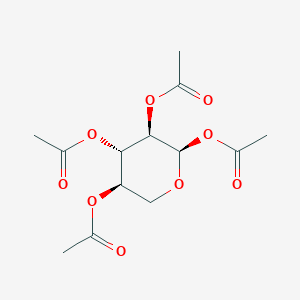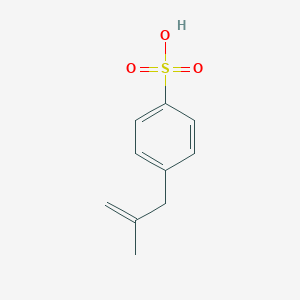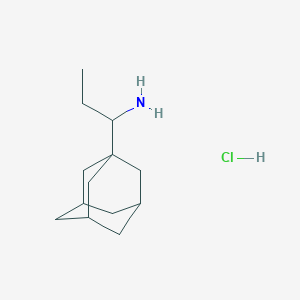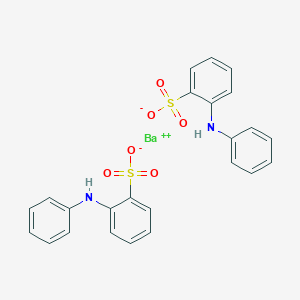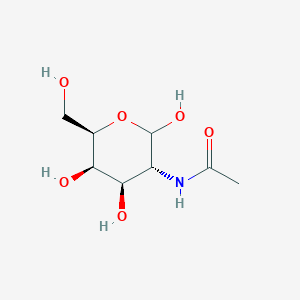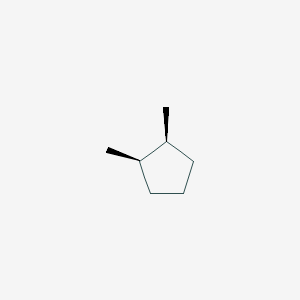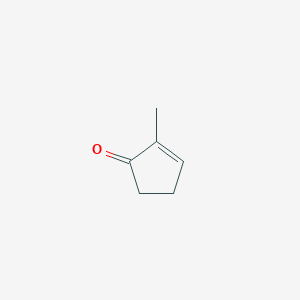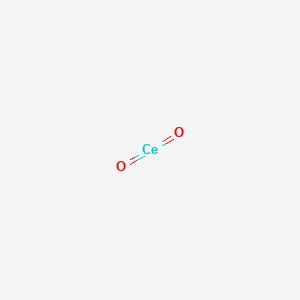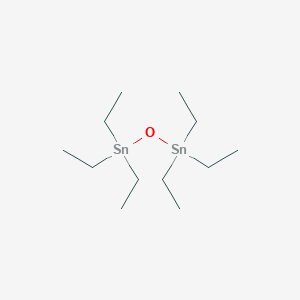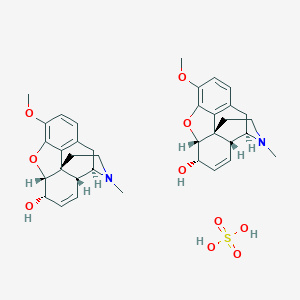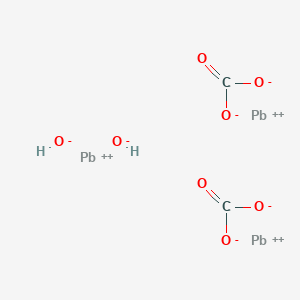
碱式碳酸铅
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Basic lead carbonate, also known as white lead, is a chemical compound with the formula (2PbCO_3 \cdot Pb(OH)_2). It is a white, toxic solid that has been historically used as a pigment in paints. The compound occurs naturally as the mineral hydrocerussite and has been used since antiquity for various applications, including cosmetics and medicinal preparations .
科学研究应用
Basic lead carbonate has several scientific research applications:
- Chemistry: Used as a precursor in the synthesis of other lead compounds and as a catalyst in polymerization reactions .
- Biology and Medicine: Historically used in medicinal preparations, although its use has declined due to toxicity concerns .
- Industry: Employed in the production of anticorrosion paints, outdoor paints, and as a stabilizer in plastics .
作用机制
Target of Action
Basic lead carbonate, also known as white lead, is a chemical compound of lead that occurs naturally as the mineral hydrocerussite . It primarily targets the Acyl-CoA-binding protein , which plays a crucial role in the intracellular transport of acyl-CoA esters .
Mode of Action
Basic lead carbonate interacts with its targets by forming a dense, highly crosslinked structure consisting of intact CO2−3 and metal cation sites . The Pb (II) centers are seven-coordinate, being surrounded by multiple carbonate ligands . The carbonate centers are bonded bidentate to a single Pb and bridge to five other Pb sites .
Biochemical Pathways
It’s known that the presence of lead can influence the hydrolysis of urea to generate carbonate ions and elevate the ph to alkaline conditions . This promotes the precipitation of lead and calcium carbonate .
Pharmacokinetics
The pharmacokinetics of basic lead carbonate are complex and involve competitive dynamics with calcium . The competitive presence of calcium can affect lead’s intestinal absorption, its kinetics between soft tissues, its storage in bones and its mobilization from osseous to non-osseous tissue, and its retention versus excretion rates .
Result of Action
The molecular and cellular effects of basic lead carbonate’s action are primarily due to its toxicity . Lead is a heavy metal and stable element that is toxic to all living organisms, inhibiting enzyme activity, damaging DNA, and disrupting cell membrane permeability .
Action Environment
The action of basic lead carbonate is influenced by environmental factors. It is insoluble in water and ethanol , which can affect its bioavailability and efficacy. Additionally, its action can be influenced by the presence of other ions in the environment, such as calcium .
准备方法
Synthetic Routes and Reaction Conditions: Basic lead carbonate can be synthesized by treating lead acetate with carbon dioxide and air. In laboratory settings, lead acetate is treated with urea to produce the compound . The reaction can be represented as: [ Pb(CH_3COO)_2 + CO_2 + H_2O \rightarrow 2PbCO_3 \cdot Pb(OH)_2 ]
Industrial Production Methods: Historically, the “stack” or “Dutch” process was used for industrial production. In this method, lead is exposed to acetic acid vapors in the presence of moisture and carbon dioxide, often provided by fermenting organic matter. This process converts lead into basic lead carbonate .
化学反应分析
Types of Reactions: Basic lead carbonate undergoes several types of chemical reactions, including:
Oxidation: When heated in the presence of air, it decomposes to form lead(II) oxide and carbon dioxide. [ 2PbCO_3 \cdot Pb(OH)_2 \rightarrow 3PbO + 2CO_2 + H_2O ]
Reaction with Acids: It reacts with acids to form soluble lead salts and carbon dioxide. [ 2PbCO_3 \cdot Pb(OH)_2 + 4HCl \rightarrow 2PbCl_2 + 2CO_2 + 3H_2O ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Heat: Decomposition occurs at elevated temperatures.
Major Products:
- Lead(II) oxide (PbO)
- Lead(II) chloride (PbCl_2)
- Carbon dioxide (CO_2)
相似化合物的比较
- Lead(II) carbonate (PbCO_3): A simpler form of lead carbonate.
- Shannonite (PbCO_3 \cdot PbO): Contains both carbonate and oxide ions.
- Plumbonacrite (3PbCO_3 \cdot Pb(OH)_2 \cdot PbO): A more complex lead carbonate compound .
Uniqueness: Basic lead carbonate is unique due to its historical significance as a pigment and its complex structure, which includes both carbonate and hydroxide ions. Its toxicity has led to a decline in its use, but it remains an important compound in the study of lead chemistry and historical art conservation .
属性
CAS 编号 |
1319-46-6 |
|---|---|
分子式 |
CHO4Pb-3 |
分子量 |
284 g/mol |
IUPAC 名称 |
lead(2+);dicarbonate;dihydroxide |
InChI |
InChI=1S/CH2O3.H2O.Pb/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |
InChI 键 |
FKRDCRZYTCMHEM-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[Pb] |
颜色/形态 |
White hexagonal crystals White, amorphous powde |
密度 |
6.14 g/cu cm |
熔点 |
400 °C, decomposes |
Key on ui other cas no. |
1319-47-7 1319-46-6 |
物理描述 |
OtherSolid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
溶解度 |
Sol in acetic acid Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid |
同义词 |
hydrocerussite trilead dihydroxide dicarbonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


